Valproic acid beta-D-glucuronide-d6

CAS No.:

Cat. No.: VC20251619

Molecular Formula: C15H26O7

Molecular Weight: 324.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26O7 |

|---|---|

| Molecular Weight | 324.40 g/mol |

| IUPAC Name | (2R,4S,5R)-2,3,4-trihydroxy-5-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxycyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H26O7/c1-3-5-8(6-4-2)15(21)22-10-7-9(14(19)20)11(16)13(18)12(10)17/h8-13,16-18H,3-7H2,1-2H3,(H,19,20)/t9?,10-,11-,12-,13?/m1/s1/i1D3,2D3 |

| Standard InChI Key | XSCZOVQIKNSEEU-VFIMQGFXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O[C@@H]1CC([C@H](C([C@@H]1O)O)O)C(=O)O |

| Canonical SMILES | CCCC(CCC)C(=O)OC1CC(C(C(C1O)O)O)C(=O)O |

Introduction

Chemical Structure and Deuterium Labeling

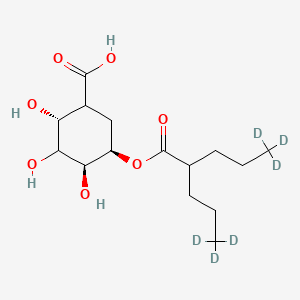

Valproic acid beta-D-glucuronide-d6 (C₁₅H₂₆O₇) is characterized by the conjugation of valproic acid-d6 with beta-D-glucuronic acid. The deuterium atoms are strategically positioned at the propyl side chains (3,3,3-trideuteriopropyl) and the terminal methyl groups (5,5,5-trideuterio) of the valproic acid moiety. This labeling ensures minimal interference with the compound’s biochemical behavior while enhancing its detectability in mass spectrometric assays.

Table 1: Key Structural and Physicochemical Properties

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₂₆O₇ |

| Molecular Weight | 324.40 g/mol |

| IUPAC Name | (2R,4S,5R)-2,3,4-trihydroxy-5-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxycyclohexane-1-carboxylic acid |

| Deuterium Positions | 3,3,3-trideuteriopropyl and 5,5,5-trideuterio groups |

| Solubility | Enhanced water solubility due to glucuronidation |

The glucuronidation process, mediated by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to valproic acid, forming a polar conjugate that facilitates renal excretion . The deuterated variant retains this functional characteristic while providing isotopic distinction for analytical purposes.

Synthesis and Analytical Characterization

The synthesis of valproic acid beta-D-glucuronide-d6 involves enzymatic glucuronidation of valproic acid-d6 using liver microsomes or recombinant UGT enzymes. The deuterated precursor, valproic acid-d6, is synthesized via hydrogen-deuterium exchange under controlled conditions, ensuring isotopic purity >98%.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for characterizing and quantifying this compound. Key analytical challenges include distinguishing it from its non-deuterated counterpart and mitigating ion suppression effects in complex biological samples. Researchers have leveraged adduct formation (e.g., formate adducts at m/z 189 → 143) and dimerization signals (m/z 287 → 143) to enhance selectivity . The use of valproic acid-d6 as an internal standard further improves accuracy by correcting for matrix effects .

Metabolic Pathways and Pharmacokinetics

Valproic acid undergoes extensive hepatic metabolism, with glucuronidation accounting for ~30–40% of its clearance . The deuterated glucuronide metabolite follows identical pathways but offers unique advantages in metabolic studies:

-

Tracing Metabolic Fate: Deuterium labeling allows researchers to differentiate endogenous metabolites from administered compounds, enabling precise tracking of valproic acid’s disposition in vivo.

-

Enzyme Kinetics: Studies using valproic acid beta-D-glucuronide-d6 have elucidated the role of UGT1A3, UGT1A4, and UGT2B7 in glucuronidation, revealing interindividual variability driven by genetic polymorphisms.

-

Drug-Drug Interactions: Co-administration with carbapenem antibiotics (e.g., meropenem) reduces valproic acid plasma levels by inhibiting acylpeptide hydrolase (APEH), which hydrolyzes the glucuronide conjugate back to the active drug .

Table 2: Pharmacokinetic Parameters of Valproic Acid Beta-D-Glucuronide-d6

| Parameter | Value/Observation | Source |

|---|---|---|

| Half-life in Blood | 12–16 hours (similar to non-deuterated form) | |

| Plasma Protein Binding | ~90% (primarily albumin) | |

| Renal Excretion | 60–70% as glucuronide conjugate |

Applications in Forensic and Clinical Research

Forensic Toxicology

In postmortem investigations, valproic acid beta-D-glucuronide-d6 aids in distinguishing acute toxicity from chronic use. A study analyzing whole blood samples from forensic cases reported valproic acid concentrations ranging from 16.2 µg/mL to 78.4 µg/mL, with deuterated glucuronide providing stability in degraded samples . Traditional plasma assays may underestimate concentrations due to hydrolysis during storage, but the deuterated form’s resilience mitigates this issue .

Therapeutic Drug Monitoring (TDM)

Despite valproic acid’s narrow therapeutic index (50–100 µg/mL), interindividual variability in metabolism complicates dosing. The deuterated glucuronide serves as a reliable calibrator in LC-MS/MS assays, improving the accuracy of TDM in epilepsy patients .

Drug Development

Pharmaceutical researchers employ valproic acid beta-D-glucuronide-d6 to study:

-

Enterohepatic Recirculation: Deuterium tracing has confirmed that hydrolyzed glucuronides contribute to valproic acid’s prolonged half-life.

-

Enzyme Induction: Chronic valproic acid use upregulates UGT2B7, accelerating its own metabolism—a phenomenon quantified using deuterated metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume